2-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide often involves multi-step chemical reactions starting from basic organic or inorganic compounds. For instance, the synthesis of benzamide derivatives involves reactions starting from acetic acids, benzoyl chlorides, or specific hydrazides. These processes may involve cyclization reactions, oxidative conditions, or the use of catalysts to form the desired oxadiazole core structure typical of the target compound (Ravinaik et al., 2021).
Molecular Structure Analysis
Molecular structure determination of such compounds often employs techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide detailed insights into the arrangement of atoms within the molecule, confirming the presence of the oxadiazole ring, substituents, and overall conformation. For example, crystal structure analysis of benzamide derivatives reveals the importance of hydrogen bonding and π-π interactions in stabilizing the molecule's structure (Sharma et al., 2016).
Scientific Research Applications
Anticancer Activity
- A series of benzamide derivatives, closely related to 2-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, have been synthesized and evaluated for their anticancer activities against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Some derivatives exhibited significant anticancer activity, outperforming the reference drug, etoposide, in certain cases (Ravinaik et al., 2021).
Antimicrobial Activity
- Novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles were synthesized and demonstrated potent to weak antimicrobial activity. Among these, specific compounds showed significant inhibition, suggesting potential as antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).
Nematocidal Activity
- The synthesis and evaluation of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety showed promising nematocidal activity against Bursaphelenchus xylophilus. Compounds within this series significantly inhibited the nematode's movement and respiration, highlighting their potential as nematicides (Liu et al., 2022).
Antidiabetic Screening
- A series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for their in vitro antidiabetic activity. The α-amylase inhibition assay indicated potential antidiabetic properties, demonstrating the relevance of these compounds in medicinal chemistry research (Lalpara et al., 2021).
Chemical Structure and Properties
- Research on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives has contributed to understanding the molecular and electronic structure of these compounds. This foundational knowledge supports the exploration of their potential biological activities and interactions (Kumara et al., 2017).
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents, suggesting potential targets could be enzymes or proteins involved in infectious diseases .
Mode of Action
1,2,4-oxadiazoles have been studied for their anti-infective properties . They may interact with their targets, leading to inhibition or modulation of the target’s function, which could result in the prevention or treatment of the infection.
Biochemical Pathways
Given the anti-infective properties of related 1,2,4-oxadiazole compounds , it is plausible that this compound could affect pathways related to bacterial or viral replication, protein synthesis, or other processes critical to the survival and proliferation of infectious agents.
Result of Action
Based on the anti-infective properties of related 1,2,4-oxadiazole compounds , it can be inferred that the compound may lead to the inhibition of growth or killing of infectious agents.
Biochemical Analysis
Cellular Effects
Derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .
Molecular Mechanism
Oxadiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-22-14-11-7-6-10-13(14)17(21)18-16-15(19-23-20-16)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRDMBDNZBUZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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